

Raltegravir potassium solute-solvent interactions studies

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Compound Focus: Raltegravir Potassium

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Key Interaction Studies at a Glance

The table below summarizes the main findings from recent scientific investigations into **raltegravir potassium**'s interactions in different solutions.

Study Focus	Experimental Conditions	Key Measured Parameters	Main Findings / Implications
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| Interactions with KCl & α -Lactose [1] | - Temp: 288.15 K & 318.15 K

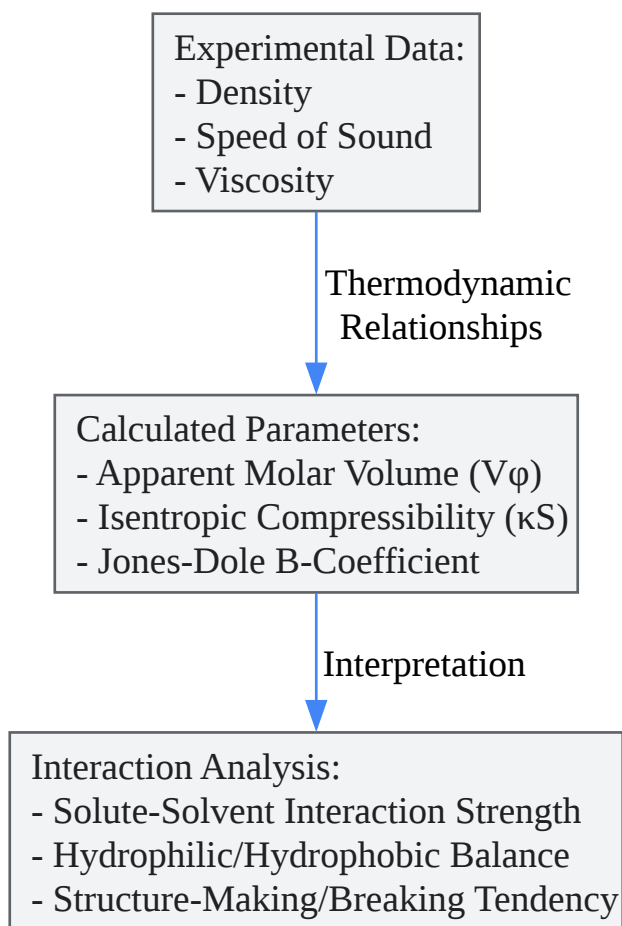
- Conc: 0.02 to 0.1 mol.kg⁻¹
- Solvents: Water, aqueous KCl, aqueous α -Lactose | Densities, speed of sound, viscosities, apparent molar volume ($V\phi$), isentropic compressibility (κ_S), Jones-Dole coefficient (B), etc. | Study examines drug's ability to form structures and the nature of hydrophilic/hydrophobic interactions. Parameters help understand solute-solvent and solute-co-solute interactions [1]. | | **pH & Divalent Metal Effects** [2] | - pH range: 1 to 8 (solubility), 1 to 9 (lipophilicity)
- Presence of Mg²⁺ & Ca²⁺ | Solubility, lipophilicity (log P), pKa, cellular permeativity (Caco-2 monolayers) | - pKa determined to be **6.7**.
- Solubility decreases below pH 6.6.
- Permeativity significantly reduced at higher pH (8.5 vs. 5) and in the presence of Mg²⁺ & Ca²⁺ [2]. | | **Basic Solubility Profile** [3] | - Solvents: DMSO, Ethanol, Water | Solubility in mg/mL and mM | - **DMSO**: 96 mg/mL (198.95 mM)

- **Ethanol:** 10 mg/mL (20.72 mM)
- **Water:** Insoluble [3] |

Detailed Experimental Insights

For a deeper technical understanding, here are further details on the mechanisms and experimental observations.

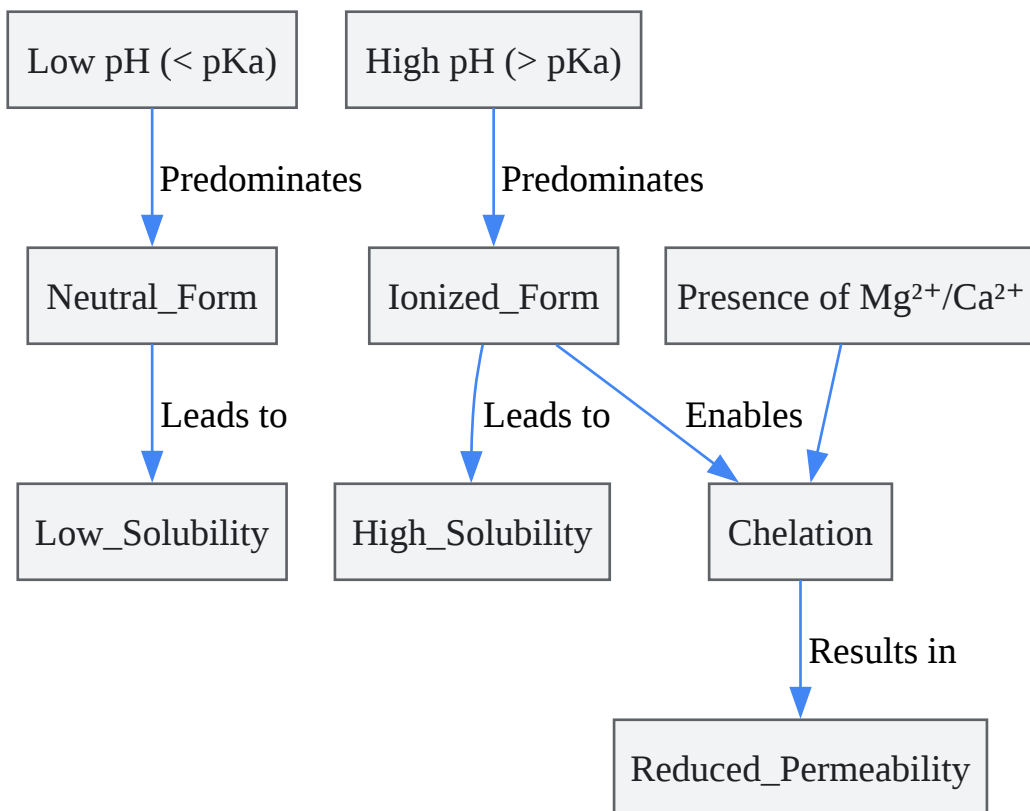
- **Thermodynamic Study Methodology:** The 2025 study employed a comprehensive suite of techniques [1]. The densities and speeds of sound were used to calculate **apparent molar volumes** ((V_{ϕ})) and **apparent molar isentropic compressions** ($(K_{S, \phi})$). These parameters, especially their limiting values at infinite dilution ((V_{ϕ}^0) and $(K_{S, \phi}^0)$), provide insight into the overall solute-solvent interaction strength. Viscosity measurements were analyzed using the Jones-Dole equation to determine the **B-coefficient**, which is indicative of the solute's structure-making or breaking tendency in solution. The workflow illustrates how raw experimental data is processed to derive these key interaction parameters, as described in the study [1].



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Experimental Data to Analysis Workflow

- **Mechanism of pH and Metal Interaction:** The pKa of 6.7 means raltegravir exists predominantly in its ionized, water-soluble form at neutral to basic pH, and in its neutral, less-soluble form at acidic pH [2]. This explains its poor solubility in water as reported by one source [3] and its precipitation at pH levels at or below 6.6 [2]. The reduced permeativity in the presence of **magnesium and calcium** is attributed to the drug's mechanism of action, which involves chelating divalent metal ions in the active site of the HIV integrase enzyme. This same chelation can occur in the gastrointestinal tract, forming complexes that impede absorption [2]. The following diagram illustrates how these factors influence the drug's disposition.



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Factors Affecting Raltegravir Disposition

Research Considerations for Your Guide

Based on the gathered information, here are key points to strengthen your technical whitepaper:

- **Acknowledge Methodological Gaps:** You can note that while studies list many derived parameters, the primary literature searched may not contain step-by-step protocols for every technique. Standardized procedures for volumetric, acoustical, and viscometric measurements from official pharmacopeias or foundational physical chemistry texts can be referenced to fill these gaps.
- **Contextualize Solubility Data:** The finding that **Raltegravir potassium** is "insoluble" in water [3] seems to conflict with its known oral bioavailability. This highlights the difference between intrinsic solubility and formulated drug product performance. Your guide should discuss how pharmaceutical formulations use excipients to enhance the solubility and absorption of poorly soluble drugs [4].
- **Incorporate Transport Mechanisms:** Beyond solute-solvent interactions, the overall pharmacokinetic profile is also shaped by cellular transport. Raltegravir is a substrate for efflux transporters like **P-glycoprotein (P-gp)** and **Breast Cancer Resistance Protein (BCRP)** [5].

Inhibition of these transporters by other drugs (e.g., some protease inhibitors) can increase raltegravir's intestinal absorption and accumulation in target cells [5].

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